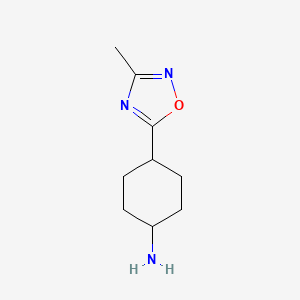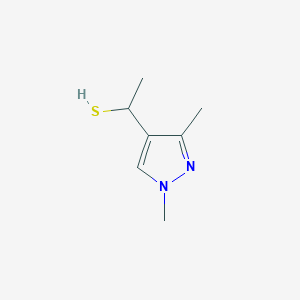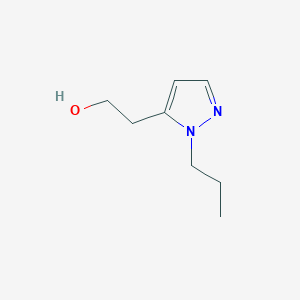
2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Propyl-1H-pyrazol-5-yl)ethan-1-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a propyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an ethan-1-ol group attached to position 5. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Rhodium (III) complexes can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1-Propyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Propylpyrazolecarboxylic acid or propylpyrazolealdehyde.
Reduction: Propylpyrazoleethane.
Substitution: Propylpyrazoleethyl halides or amines.
Scientific Research Applications
2-(1-Propyl-1H-pyrazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but with a methyl group instead of a propyl group.
2-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-ol: Contains a phenyl group instead of a propyl group.
2-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-ol: Contains an ethyl group instead of a propyl group.
Uniqueness
2-(1-Propyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s lipophilicity and its ability to interact with biological targets.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2-propylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-2-6-10-8(4-7-11)3-5-9-10/h3,5,11H,2,4,6-7H2,1H3 |
InChI Key |
ARQSYWCFMGCSOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


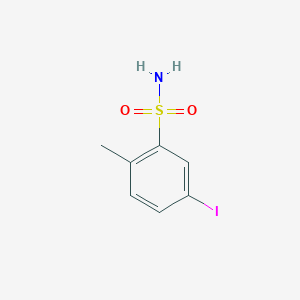


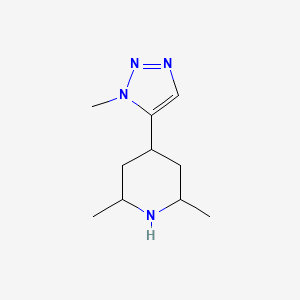
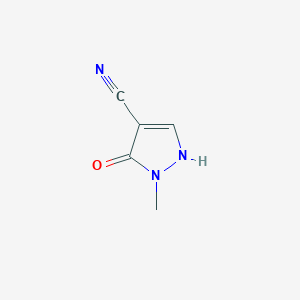
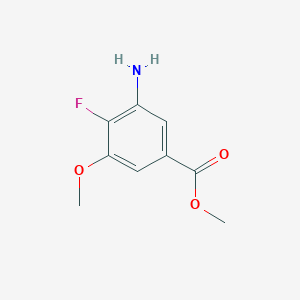


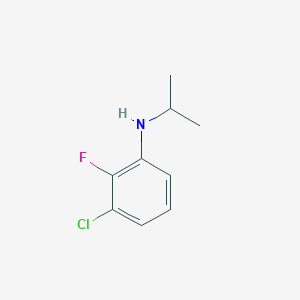

![2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13277359.png)

